5H-1,3-DIOXOLO(4,5-b)CARBAZOLE, 6,7,8,9-TETRAHYDRO-5-(p-FLUOROBENZOYL)-
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Overview
Description
5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(p-fluorobenzoyl)-: is a complex organic compound that belongs to the carbazole family. Carbazoles are known for their interesting photophysical and electronic properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(p-fluorobenzoyl)- typically involves the reaction of methoxy and methylenedioxy derivatives of 2,3,4,9-tetrahydro-1H-carbazol-1-one . The reaction conditions often include the use of specific solvents and catalysts to facilitate the formation of the desired compound.
Chemical Reactions Analysis
Types of Reactions: 5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(p-fluorobenzoyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions: Common reagents used in these reactions include organic bases such as N,N-dimethylaniline and N,N-diethylaniline. The conditions often involve specific solvents and catalysts to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(p-fluorobenzoyl)- is used as a fluorescent probe due to its high photoluminescence efficiency. It is also valuable in the study of solvent polarity and hydrogen bonding interactions .
Biology: The compound’s fluorescence properties make it useful in biological research, particularly in cellular staining and as a biomolecular label .
Medicine: While specific medical applications are not detailed, compounds with similar structures are often explored for their potential therapeutic properties .
Industry: In the industry, the compound’s electronic properties make it suitable for use in advanced materials for electronic and photonic applications .
Mechanism of Action
The mechanism of action of 5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(p-fluorobenzoyl)- involves its interaction with various molecular targets and pathways. The compound’s fluorescence quenching with organic bases is attributed to photoinduced electron transfer, which is a key aspect of its photophysical behavior .
Comparison with Similar Compounds
- 6,7-dimethoxy-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (DMTCO)
- 5-methyl-8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one (MDDCO)
Uniqueness: 5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(p-fluorobenzoyl)- is unique due to its specific functional groups and the resulting photophysical properties. Its ability to undergo regioselective functionalization makes it a valuable compound for further chemical modifications and applications .
Properties
CAS No. |
50332-19-9 |
---|---|
Molecular Formula |
C20H16FNO3 |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
(4-fluorophenyl)-(5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-b]carbazol-9-yl)methanone |
InChI |
InChI=1S/C20H16FNO3/c21-13-7-5-12(6-8-13)20(23)22-16-4-2-1-3-14(16)15-9-18-19(10-17(15)22)25-11-24-18/h5-10H,1-4,11H2 |
InChI Key |
IPSWFTDOPKIUBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=CC4=C(C=C3N2C(=O)C5=CC=C(C=C5)F)OCO4 |
Origin of Product |
United States |
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